molecular formula C8H6INO2 B15053411 7-Amino-6-iodoisobenzofuran-1(3H)-one

7-Amino-6-iodoisobenzofuran-1(3H)-one

Cat. No.: B15053411
M. Wt: 275.04 g/mol
InChI Key: RJZZPOHAUQKGJS-UHFFFAOYSA-N
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Description

7-Amino-6-iodoisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of an amino group at the 7th position and an iodine atom at the 6th position on the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-iodoisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the iodination of isobenzofuran followed by the introduction of an amino group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom, followed by the use of an amine source to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and amination reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-iodoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Amino-6-iodoisobenzofuran-1(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-6-iodoisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Iodoisobenzofuran-1(3H)-one: Lacks the amino group at the 7th position.

    7-Amino-6-bromoisobenzofuran-1(3H)-one: Contains a bromine atom instead of iodine.

    7-Amino-6-chloroisobenzofuran-1(3H)-one: Contains a chlorine atom instead of iodine.

Uniqueness

7-Amino-6-iodoisobenzofuran-1(3H)-one is unique due to the presence of both an amino group and an iodine atom on the isobenzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

7-amino-6-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6INO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2

InChI Key

RJZZPOHAUQKGJS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)I)N)C(=O)O1

Origin of Product

United States

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